Nitensidine A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nitensidine A is a natural product found in Pterogyne nitens with data available.

科学的研究の応用

Anti-Osteoclastic Activity

One of the most significant applications of Nitensidine A is its anti-osteoclastic effect, which has implications for treating bone-related diseases such as osteoporosis. Research indicates that this compound exhibits potent cytotoxicity against osteoclasts—cells responsible for bone resorption.

- Mechanism of Action : In vitro studies have shown that this compound reduces the number of multinucleated osteoclasts in a concentration-dependent manner. The compound demonstrated an IC50 value of approximately 0.93 μM, making it significantly more effective than other guanidine alkaloids like pterogynine (IC50 = 2.7 μM) .

- Comparative Efficacy : When compared to other compounds, this compound's anti-osteoclastic activity was notably stronger, suggesting potential for therapeutic use in conditions characterized by excessive bone resorption .

Interaction with ABC Transporters

This compound has also been identified as a novel substrate for the human ATP-binding cassette transporter ABCB1 (P-glycoprotein). This interaction is critical in the context of drug absorption and resistance.

- Impact on Drug Accumulation : Studies have demonstrated that co-treatment with this compound can enhance the cellular accumulation of chemotherapeutic agents like doxorubicin, potentially overcoming drug resistance in cancer therapy .

- Implications for Cancer Treatment : The ability of this compound to modulate ABC transporters may provide a pathway for improving the efficacy of existing cancer treatments by increasing drug bioavailability .

Cytotoxic Effects on Cancer Cells

This compound exhibits cytotoxic properties against various cancer cell lines, suggesting its potential as an anticancer agent.

- Cell Line Studies : In experimental settings, this compound has shown significant cytotoxicity against osteoblasts and several cancer cell lines at concentrations significantly higher than those required to affect osteoclasts, indicating a selective action .

- Mechanisms Involved : The cytotoxic effects are believed to be mediated through apoptosis induction and modulation of metabolic pathways, including glycolysis . This suggests that this compound could be further explored as a therapeutic agent in oncology.

Structural Insights and Derivative Development

Research into the structure-activity relationship of this compound has led to the synthesis of derivatives aimed at enhancing its biological activity.

- Synthetic Modifications : Derivatives such as Nitensidine AT and AU have been synthesized to study their anti-osteoclastic effects. These modifications help elucidate the structural features necessary for optimal biological activity .

- Future Directions : Continued exploration of these derivatives may lead to the development of more potent compounds with targeted therapeutic applications.

Data Summary Table

| Application | Description | Key Findings |

|---|---|---|

| Anti-Osteoclastic Activity | Reduces osteoclast numbers | IC50 = 0.93 μM; more effective than pterogynine |

| Interaction with ABC Transporters | Enhances drug accumulation in resistant cells | Modulates P-glycoprotein activity |

| Cytotoxic Effects | Induces apoptosis in cancer cell lines | Significant cytotoxicity at higher concentrations |

| Structural Insights | Development of synthetic derivatives | New derivatives show varied anti-osteoclastic effects |

特性

分子式 |

C21H37N3 |

|---|---|

分子量 |

331.5 g/mol |

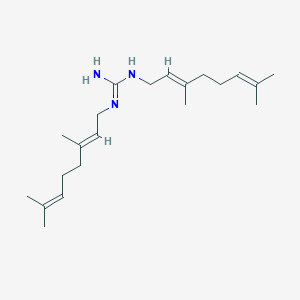

IUPAC名 |

1,2-bis[(2E)-3,7-dimethylocta-2,6-dienyl]guanidine |

InChI |

InChI=1S/C21H37N3/c1-17(2)9-7-11-19(5)13-15-23-21(22)24-16-14-20(6)12-8-10-18(3)4/h9-10,13-14H,7-8,11-12,15-16H2,1-6H3,(H3,22,23,24)/b19-13+,20-14+ |

InChIキー |

WWGVMWNCEFTAEP-IWGRKNQJSA-N |

異性体SMILES |

CC(=CCC/C(=C/CNC(=NC/C=C(\C)/CCC=C(C)C)N)/C)C |

正規SMILES |

CC(=CCCC(=CCNC(=NCC=C(C)CCC=C(C)C)N)C)C |

同義語 |

nitensidine A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。